N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the morpholine derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, DCC
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene and pyrazole rings.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-4-(phenyl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- N-(2-(3,5-dimethyl-4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or advanced pharmaceuticals.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-12-15(14-4-3-11-23-14)13(2)20(18-12)6-5-17-16(21)19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCAJVLQAVPDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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